3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one features a complex heterocyclic architecture:
- Core structure: A 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, which provides a planar, electron-rich system conducive to π-π stacking interactions .
- A (Z)-configured thiazolidin-5-ylidene methylidene moiety at position 3, with a 4-methoxybenzyl group at N3 of the thiazolidinone ring. This configuration is critical for stereospecific interactions . A 7-methyl group on the pyrido-pyrimidinone core, modulating steric and electronic properties .
Synthetic routes for analogous compounds (e.g., pyrido-pyrimidinones) often involve condensation reactions between thiazolidinone precursors and activated pyrimidine intermediates under reflux conditions .
Properties
Molecular Formula |
C26H27N5O3S2 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O3S2/c1-17-4-9-22-27-23(29-12-10-28(2)11-13-29)20(24(32)30(22)15-17)14-21-25(33)31(26(35)36-21)16-18-5-7-19(34-3)8-6-18/h4-9,14-15H,10-13,16H2,1-3H3/b21-14- |
InChI Key |
JCPLUHLQRKLKLP-STZFKDTASA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)N5CCN(CC5)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)N5CCN(CC5)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one moiety. Key reagents include 4-methoxybenzyl chloride, thiosemicarbazide, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its properties might be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity or alteration of receptor signaling, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one Derivatives
2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences: Piperazine substituent: 4-Ethylpiperazinyl vs. 4-methylpiperazinyl in the target compound. The ethyl group increases hydrophobicity (higher logP). Thiazolidinone substituent: 3-Methoxypropyl vs. 4-methoxybenzyl.
- Synthetic Notes: Both compounds likely share similar condensation steps, but differing substituents require tailored benzyl or alkyl halide precursors .
7-(4-Methylpiperazin-1-yl)-2-(1,3-benzodioxol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences: Position 2 substituent: 1,3-Benzodioxolyl vs. thiazolidinone-methylidene in the target compound. The absence of the thiazolidinone moiety reduces hydrogen-bonding capacity. Biological Implications: Benzodioxolyl groups are associated with enhanced metabolic stability but lower solubility compared to thiazolidinone derivatives .
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a)
- Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one vs. pyrido[1,2-a]pyrimidin-4-one. The pyrazole ring introduces additional nitrogen atoms, altering electron distribution.
- Substituent Effects: Phenyl group at N3: Increases lipophilicity but may reduce aqueous solubility compared to the 4-methoxybenzyl group in the target compound. Anti-inflammatory Activity: Compound 10a showed moderate COX-2 inhibition (IC₅₀ ~12 µM), suggesting the thiazolidinone moiety’s role in targeting inflammatory pathways .
Thiazolo[4,5-d]pyrimidine Derivatives
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19)
- Structural Features: Fused thiazolo-pyrimidine and thieno-pyrimidine systems, creating a rigid, polycyclic framework. Synthetic Method: Microwave-assisted synthesis reduced reaction time (2–3 hours vs. 8–10 hours for conventional methods) .
- Comparison: The target compound’s pyrido-pyrimidinone core may offer better conformational flexibility for receptor binding compared to the fused systems in compound 17.
Key Observations
Substituent Impact: Piperazine Groups: Methyl and ethyl substituents balance solubility and membrane permeability. Hydroxyethyl variants (e.g., in ) may further improve hydrophilicity. Thiazolidinone Moieties: Aromatic substituents (e.g., 4-methoxybenzyl) enhance binding to aromatic residues in enzymes, while alkyl groups (e.g., 3-methoxypropyl) improve metabolic stability .
Synthetic Accessibility : Microwave-assisted methods (e.g., ) offer efficiency gains over traditional reflux, though yields depend on precursor reactivity.
Biological Activity
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by multiple functional groups that suggest potential biological activity. This article explores its biological properties, focusing on antimicrobial, antitumor, and anti-inflammatory activities based on recent research findings.
Structural Overview
The compound contains a thiazolidinone moiety and a pyrido-pyrimidine framework, which are known for their diverse biological activities. The presence of a methoxybenzyl substituent and a piperazine ring further enhances its potential interactions with biological targets.
| Molecular Feature | Description |
|---|---|
| Molecular Formula | C24H30N4O3S |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one |
Antimicrobial Activity
Research has indicated that similar compounds with thiazolidinone and pyrido-pyrimidine structures exhibit significant antimicrobial properties. A study evaluating derivatives of thiazolidinone reported:
- Antibacterial Efficacy : The tested compounds showed activity against both Gram-positive and Gram-negative bacteria. Notably, the most active compound demonstrated a Minimum Inhibitory Concentration (MIC) of 0.004–0.03 mg/mL against Enterobacter cloacae and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004–0.03 | 0.008–0.06 |
| S. aureus | 0.015 | 0.030 |
| B. cereus | 0.015 | 0.030 |
Antitumor Activity
Compounds featuring similar structural motifs have also been studied for their antitumor effects. For instance, derivatives from the thiazolidinone class have shown promising results in inhibiting various cancer cell lines:
- Cytotoxicity Studies : A related compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 28 μM across different cancer types such as lung, ovarian, and prostate cancers .
The proposed mechanisms of action for this compound involve:
- Enzyme Inhibition : The thioxo and pyridopyrimidinone groups may interact with specific enzymes or receptors, leading to the inhibition of critical biological pathways.
- Binding Affinity : Molecular docking studies suggest a strong binding affinity to bacterial DNA gyrase and other targets essential for microbial survival .
Case Studies
Recent studies have highlighted the potential of thiazolidinone derivatives in clinical applications:
- Study on Antimicrobial Properties : A comprehensive evaluation of several thiazolidinone derivatives revealed that compounds with the methoxybenzyl group exhibited enhanced antibacterial activity compared to traditional antibiotics .
- Antitumor Efficacy : Research demonstrated that certain derivatives could selectively inhibit cancer cell proliferation while exhibiting low toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
